molecular formula C9H12N2O2 B15241173 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid

3-Amino-3-(2-methylpyridin-4-yl)propanoic acid

Cat. No.: B15241173
M. Wt: 180.20 g/mol
InChI Key: RISTWYAUNREKJQ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale. The use of automated systems helps in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3-Amino-3-(2-methylpyridin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)

InChI Key

RISTWYAUNREKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(CC(=O)O)N

Origin of Product

United States

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